Cas no 14618-65-6 (2-(carbamoylmethyl)sulfanylacetamide)
2-(carbamoylmethyl)sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2,2?-Thiodiacetamide
- 2,2-Thiodiacetamide
- 2,2'-Thiobisacetamide
- 2-(2-amino-2-oxoethyl)sulfanylacetamide
- 2,2'-FUROIN
- 2,2'-Thiodiacetamide
- 2,2'-thiodiethanamide
- 3-thia-glutaric acid diamide
- 3-Thia-glutarsaeure-diamid
- ACETAMIDE,2,2'-THIOBIS
- Bis-carbamoylmethyl-sulfid
- EINECS 238-657-2
- Thiobisacetamide
- Thiodiacetamide
- thiodiglcollic acid bis-amide
- Thiodiglycolamide
- Thiodiglykolsaeure-diamid
- NSC 82327
- 2,2ÕWln: zv1S1vz
- 2,2’-thiobis-acetamid
- Nsc82327
- LABOTEST-BB LT00848042
- 2,2Õ-Thiodiacetamide
- 2-(carbamoylmethyl)sulfanylacetamide
-
- Inchi: 1S/C4H8N2O2S/c5-3(7)1-9-2-4(6)8/h1-2H2,(H2,5,7)(H2,6,8)
- InChI Key: KQNFZEVUCSXNTH-UHFFFAOYSA-N
- SMILES: NC(CSCC(N)=O)=O
Computed Properties
- Exact Mass: 148.03100
- Monoisotopic Mass: 148.031
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112A^2
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: -1.2
Experimental Properties
- Color/Form: White powder
- Density: 1.345
- Melting Point: 172-176℃
- Boiling Point: 436.9°Cat760mmHg
- Flash Point: 218°C
- Refractive Index: 1.561
- PSA: 111.48000
- LogP: 0.09080
- Solubility: Not determined
2-(carbamoylmethyl)sulfanylacetamide Security Information
- Hazard Category Code: R20/21/22: harmful by inhalation, skin contact and accidental swallowing.
- Safety Instruction: S22; S36/37
- Risk Phrases:R20/21/22
2-(carbamoylmethyl)sulfanylacetamide Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-(carbamoylmethyl)sulfanylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25254-1g |
2,2'-Thiobisacetamide, 97% |
14618-65-6 | 97% | 1g |
¥201.00 | 2023-02-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25254-5g |
2,2'-Thiobisacetamide, 97% |
14618-65-6 | 97% | 5g |
¥801.00 | 2023-02-26 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25254-25g |
2,2'-Thiobisacetamide, 97% |
14618-65-6 | 97% | 25g |
¥3355.00 | 2023-02-26 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1407865-1g |
2,2'-Thiodiacetamide |
14618-65-6 | 98% | 1g |
¥345.00 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1407865-5g |
2,2'-Thiodiacetamide |
14618-65-6 | 98% | 5g |
¥1152.00 | 2023-02-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1407865-25g |
2,2'-Thiodiacetamide |
14618-65-6 | 98% | 25g |
¥4392.00 | 2023-02-27 | |
| Enamine | BBV-38354831-1.0g |
2-[(carbamoylmethyl)sulfanyl]acetamide |
14618-65-6 | 95% | 1.0g |
$903.0 | 2023-02-27 | |
| Enamine | BBV-38354831-2.5g |
2-[(carbamoylmethyl)sulfanyl]acetamide |
14618-65-6 | 95% | 2.5g |
$1871.0 | 2023-10-28 | |
| Enamine | BBV-38354831-5.0g |
2-[(carbamoylmethyl)sulfanyl]acetamide |
14618-65-6 | 95% | 5.0g |
$2369.0 | 2023-02-27 | |
| Enamine | BBV-38354831-10.0g |
2-[(carbamoylmethyl)sulfanyl]acetamide |
14618-65-6 | 95% | 10.0g |
$2980.0 | 2023-02-27 |
2-(carbamoylmethyl)sulfanylacetamide Suppliers
2-(carbamoylmethyl)sulfanylacetamide Related Literature
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Alberto Martinez-Cuezva,Adrian Saura-Sanmartin,Tomas Nicolas-Garcia,Cristian Navarro,Raul-Angel Orenes,Mateo Alajarin,Jose Berna Chem. Sci. 2017 8 3775
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Alberto Martinez-Cuezva,Adrian Saura-Sanmartin,Tomas Nicolas-Garcia,Cristian Navarro,Raul-Angel Orenes,Mateo Alajarin,Jose Berna Chem. Sci. 2017 8 3775
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Balgovind Vats,S. Kannan,Mahesh Sundararajan,Mukesh Kumar,M. G. B. Drew Dalton Trans. 2015 44 11867
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Shilin Yu,Nathan D. McClenaghan,Jean-Luc Pozzo Photochem. Photobiol. Sci. 2019 18 2102
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Shilin Yu,Nathan D. McClenaghan,Jean-Luc Pozzo Photochem. Photobiol. Sci. 2019 18 2102
Additional information on 2-(carbamoylmethyl)sulfanylacetamide
2-(Carbamoylmethyl)Sulfanylacetamide: A Comprehensive Overview
2-(Carbamoylmethyl)sulfanylacetamide (CAS No. 14618-65-6) is a versatile compound with significant applications in various fields, including pharmaceuticals, chemical synthesis, and materials science. This compound, also known as N-(2-mercaptoacetyl)glycine, has garnered attention due to its unique chemical structure and potential biological activities. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research developments of 2-(carbamoylmethyl)sulfanylacetamide.
Chemical Structure and Properties
2-(Carbamoylmethyl)sulfanylacetamide is a small organic molecule with the molecular formula C4H8N2O2S. Its structure consists of a central sulfanyl (thioether) group bonded to an acetamide moiety and a carbamoylmethyl group. The presence of these functional groups imparts unique chemical properties to the compound, such as high reactivity and solubility in polar solvents. The sulfanyl group is particularly reactive and can participate in various chemical reactions, making 2-(carbamoylmethyl)sulfanylacetamide a valuable building block in synthetic chemistry.
Synthesis Methods
The synthesis of 2-(carbamoylmethyl)sulfanylacetamide can be achieved through several routes. One common method involves the reaction of 2-mercapoacetic acid with glycine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This reaction proceeds via the formation of an intermediate amide bond, followed by the coupling of the sulfanyl group to the acetamide moiety. Another approach involves the reaction of 2-mercapoacetyl chloride with glycine in an aqueous solution, which yields 2-(carbamoylmethyl)sulfanylacetamide with high purity and yield.
Biological Activities and Applications
2-(Carbamoylmethyl)sulfanylacetamide has been studied for its potential biological activities, particularly in the context of pharmaceutical research. Recent studies have shown that this compound exhibits antioxidant properties, which can be attributed to the presence of the sulfanyl group. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is implicated in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
In addition to its antioxidant properties, 2-(carbamoylmethyl)sulfanylacetamide has been investigated for its anti-inflammatory effects. Inflammatory responses are often associated with the production of pro-inflammatory cytokines and chemokines. Studies have demonstrated that 2-(carbamoylmethyl)sulfanylacetamide can modulate these inflammatory pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 2-(carbamoylmethyl)sulfanylacetamide has been explored in preclinical studies and early-stage clinical trials. Preclinical studies using animal models have shown promising results in reducing oxidative stress and inflammation in various disease models. For instance, a study published in the Journal of Medicinal Chemistry reported that 2-(carbamoylmethyl)sulfanylacetamide strong > significantly reduced oxidative stress markers in a mouse model of Alzheimer's disease.
In early-stage clinical trials, < strong > 2 -( carbamoylmethyl ) sulfanylacetamide strong > has been evaluated for its safety and efficacy in treating inflammatory conditions such as rheumatoid arthritis. Preliminary results from these trials have indicated that the compound is well-tolerated and shows promising anti-inflammatory effects. However, further research is needed to fully understand its therapeutic potential and to optimize its use in clinical settings. p > < p >< strong > Current Research Trends strong > p > < p >The field of research surrounding strong > 2 -( carbamoylmethyl ) sulfanylacetamide strong > is rapidly evolving, with ongoing studies exploring new applications and mechanisms of action. One area of interest is the use of this compound as a precursor for developing novel drug candidates. Researchers are investigating how modifications to the structure of strong > 2 -( carbamoylmethyl ) sulfanylacetamide strong > can enhance its biological activity or improve its pharmacokinetic properties. p > < p >Another emerging trend is the use of strong > 2 -( carbamoylmethyl ) sulfanylacetamide strong > in combination therapies. Combining this compound with other drugs or therapeutic agents may offer synergistic effects that enhance treatment outcomes. For example, studies have shown that co-administration of strong > 2 -( carbamoylmethyl ) sulfanylacetamide strong > with nonsteroidal anti-inflammatory drugs (NSAIDs) can provide better pain relief and reduce side effects compared to using NSAIDs alone. p > < p >< strong > Conclusion strong > p > < p >< strong > 2 -( carbamoylmethyl ) sulfanylacetamide strong > ( CAS No . 14618 - 65 - 6 ) is a multifaceted compound with significant potential in various fields . Its unique chemical structure , antioxidant properties , and anti-inflammatory effects make it an attractive candidate for pharmaceutical development . Ongoing research continues to uncover new applications and mechanisms , highlighting its importance in both academic and industrial settings . As more studies are conducted , it is likely that strong > 2 -( carbamoylmethyl ) sulfanylacetamide strong > will play an increasingly important role in advancing our understanding of complex biological processes and developing innovative therapeutic strategies . p > article > response >
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